molecular formula C11H22O3 B14414541 Acetic acid;non-4-en-1-ol CAS No. 83165-97-3

Acetic acid;non-4-en-1-ol

Cat. No.: B14414541
CAS No.: 83165-97-3
M. Wt: 202.29 g/mol
InChI Key: PDLQKLYATFDIDO-UHFFFAOYSA-N
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Description

Acetic acid;non-4-en-1-ol is a compound that combines the properties of acetic acid and non-4-en-1-ol Acetic acid is a simple carboxylic acid with the formula CH₃COOH, known for its pungent smell and sour taste Non-4-en-1-ol is an unsaturated alcohol with a double bond at the fourth carbon and a hydroxyl group at the first carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;non-4-en-1-ol can be achieved through esterification, where acetic acid reacts with non-4-en-1-ol in the presence of a mineral acid catalyst. The reaction is typically carried out under reflux conditions to ensure complete conversion. The general reaction is as follows: [ \text{CH}_3\text{COOH} + \text{CH}_2=\text{CHCH}_2\text{CH}_2\text{OH} \rightarrow \text{CH}_3\text{COOCH}_2=\text{CHCH}_2\text{CH}_2\text{OH} + \text{H}_2\text{O} ]

Industrial Production Methods

Industrial production of acetic acid involves the carbonylation of methanol via the Monsanto process, which uses a rhodium catalyst and iodine promoter. The process can be summarized as: [ \text{CH}_3\text{OH} + \text{CO} \rightarrow \text{CH}_3\text{COOH} ]

Chemical Reactions Analysis

Types of Reactions

Acetic acid;non-4-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO₄).

    Reduction: The double bond can be reduced to a single bond using hydrogenation with a palladium catalyst.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl₂).

Common Reagents and Conditions

    Oxidation: KMnO₄ in an aqueous solution.

    Reduction: H₂ gas with a palladium catalyst.

    Substitution: SOCl₂ in an inert solvent like dichloromethane.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a saturated alcohol.

    Substitution: Formation of alkyl halides.

Scientific Research Applications

Acetic acid;non-4-en-1-ol has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a solvent for recrystallization.

    Biology: Studied for its antimicrobial properties and potential use in preserving biological samples.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anti-inflammatory properties.

    Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemicals.

Mechanism of Action

The mechanism of action of acetic acid;non-4-en-1-ol involves its interaction with cellular components. The acetic acid moiety can disrupt cell membranes, leading to cell lysis. The non-4-en-1-ol part can interact with enzymes and proteins, affecting their function. The compound’s antimicrobial properties are attributed to its ability to penetrate and disrupt microbial cell walls.

Comparison with Similar Compounds

Similar Compounds

    Acetic acid: A simple carboxylic acid with antimicrobial properties.

    Non-4-en-1-ol:

    Hex-4-en-1-ol: Similar to non-4-en-1-ol but with a longer carbon chain.

Uniqueness

Acetic acid;non-4-en-1-ol is unique due to its combined properties of acetic acid and non-4-en-1-ol, making it a versatile compound with applications in various fields. Its dual functionality allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.

Properties

CAS No.

83165-97-3

Molecular Formula

C11H22O3

Molecular Weight

202.29 g/mol

IUPAC Name

acetic acid;non-4-en-1-ol

InChI

InChI=1S/C9H18O.C2H4O2/c1-2-3-4-5-6-7-8-9-10;1-2(3)4/h5-6,10H,2-4,7-9H2,1H3;1H3,(H,3,4)

InChI Key

PDLQKLYATFDIDO-UHFFFAOYSA-N

Canonical SMILES

CCCCC=CCCCO.CC(=O)O

Origin of Product

United States

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